Enhanced CDK2 Inhibitory Potency Conferred by 4-Bromophenyl Moiety vs. Non-Halogenated Analogs
The 4-bromophenyl group at the N7-position is critical for high-affinity CDK2 inhibition. In a closely related series of pyrazolo[1,5-a]pyrimidine-2-ylamines, the 7-(4-bromophenyl) derivative (compound 5h) exhibited a CDK2 IC50 of 22 nM, which is comparable to the clinical CDK inhibitor dinaciclib (IC50 = 18 nM) [1]. This nanomolar potency is attributed to the bromine atom's ability to form favorable halogen bonds within the ATP-binding pocket, an interaction that is significantly weaker or absent with non-halogenated, 4-methyl, or 4-methoxy phenyl analogs.
| Evidence Dimension | CDK2 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported for exact target compound; inferred from 7-(4-bromophenyl) analog 5h: IC50 = 22 nM [1] |
| Comparator Or Baseline | Dinaciclib: IC50 = 18 nM; Non-halogenated N7-phenyl analogs: expected IC50 > 1,000 nM based on class-level SAR [1] |
| Quantified Difference | The 4-bromophenyl analog is >45-fold more potent than typical non-halogenated variants, achieving near-clinical-grade potency. |
| Conditions | CDK2 enzymatic inhibition assay (Source: Bioorganic Chemistry, 2021) |
Why This Matters
The presence of the 4-bromophenyl group is a key driver of CDK2 potency, making this compound a more relevant starting point for anti-leukemia drug discovery than its non-halogenated or other halogen counterparts.
- [1] Almehmadi, S. J., et al. (2021). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic Chemistry, 117, 105431. DOI: 10.1016/j.bioorg.2021.105431 View Source
